molecular formula C13H12O4 B5525314 methyl 4-(1-benzofuran-2-yl)-4-oxobutanoate

methyl 4-(1-benzofuran-2-yl)-4-oxobutanoate

Cat. No. B5525314
M. Wt: 232.23 g/mol
InChI Key: BWMLPJNDFRIQHE-UHFFFAOYSA-N
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Description

Methyl 4-(1-benzofuran-2-yl)-4-oxobutanoate is a chemical compound derived from benzofuran. It has been a subject of interest in organic chemistry due to its potential applications and complex molecular structure.

Synthesis Analysis

  • The synthesis of related benzofuran derivatives involves one-pot reactions of various substrates. For instance, a series of methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives were synthesized using ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate and salicylaldehydes under ultrasound irradiation conditions, yielding good results (52–82%) (Gao et al., 2011).

Molecular Structure Analysis

  • The molecular structure of related compounds, such as ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, has been studied using methods like X-ray diffraction, revealing details about the molecular geometry and the conformations of chemical bonds (Kariyappa et al., 2016).

Chemical Reactions and Properties

  • Reactions involving compounds with benzofuran moieties have been explored, such as the synthesis of pyrazoles and oxadiazoles starting from methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate, indicating versatility in chemical reactions (Siddiqui et al., 2013).

Physical Properties Analysis

  • The physical properties of benzofuran derivatives are often characterized by their crystal structure, as shown in studies involving compounds like methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate, which exhibit specific intermolecular interactions and structural stability (Choi et al., 2008).

Chemical Properties Analysis

  • The chemical properties of benzofuran derivatives, including methyl 4-(1-benzofuran-2-yl)-4-oxobutanoate, are often studied using spectroscopic methods and quantum chemical calculations. These studies provide insights into aspects like hyperpolarizability, molecular electrostatic potential, and natural bond orbital analysis (Raju et al., 2015).

Scientific Research Applications

Synthesis of Pyrazofurins and Antimicrobial Activities

Methyl 4-(1-benzofuran-2-yl)-4-oxobutanoate serves as a precursor in the synthesis of pyrazofurins, showcasing its utility in generating nucleoside antibiotics. Herrera and Baelo (1985) detailed the preparation of C-(2,3-O-isopropylideneglycofuranosyl) derivatives, highlighting the compound's role in synthesizing pyrazofurin analogues with potential antimicrobial applications (Herrera & Baelo, 1985). Additionally, Siddiqui et al. (2013) explored the antimicrobial properties of new pyrazole, oxadiazole, and isoxazole derivatives bearing the benzofuran moiety, synthesized from methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate, demonstrating its significance in developing compounds with potential antibacterial and antifungal properties (Siddiqui et al., 2013).

Creation of Novel Quinoline Derivatives

The compound also finds application in the creation of quinoline derivatives. Gao et al. (2011) described a method for synthesizing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives through a one-pot reaction involving ethyl 4-chloro-3-oxobutanoate, showcasing its utility in producing compounds with potential medicinal properties (Gao et al., 2011).

Antimicrobial Activity of Benzofuran Derivatives

Koca et al. (2005) conducted a study on the synthesis and antimicrobial activity of novel benzofuran derivatives, including ketoxime derivatives synthesized from (benzofuran-2-yl)(3-methyl-3-phenylcyclobutyl) methanone, further emphasizing the compound's relevance in generating substances with antimicrobial efficacy (Koca et al., 2005).

Future Directions

Benzofuran and its derivatives have attracted considerable attention due to their wide range of biological and pharmacological applications. They are potential natural drug lead compounds. For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Future research in this area is likely to focus on the discovery of new drugs and the development of novel methods for constructing benzofuran rings .

properties

IUPAC Name

methyl 4-(1-benzofuran-2-yl)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c1-16-13(15)7-6-10(14)12-8-9-4-2-3-5-11(9)17-12/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMLPJNDFRIQHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)C1=CC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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